2-amino-7-methyl-5H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-5H-purin-6-one can be achieved through various synthetic routes. One common method involves the methylation of guanine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7-methyl-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: 8-oxoguanine.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-amino-7-methyl-5H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of peptide nucleic acids and other nucleic acid analogs.
Biology: Studied for its role in DNA and RNA stability and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the production of pharmaceuticals and as a marker in various biochemical assays.
Wirkmechanismus
The mechanism of action of 2-amino-7-methyl-5H-purin-6-one involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. It can form stable four-stranded helices in the presence of sodium or potassium ions, which can influence genetic processes . Additionally, its oxidative derivatives, such as 8-oxoguanine, can cause mutations and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at position 7 enhances its ability to form stable helices and affects its interactions with other molecules .
Eigenschaften
Molekularformel |
C6H7N5O |
---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2-amino-7-methyl-5H-purin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2-3H,1H3,(H2,7,10,12) |
InChI-Schlüssel |
XRJBDPIBWDPSMR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=NC(=NC(=O)C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.